2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10733 involves the reaction of 2’,7’-dichlorofluorescein with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for CAY10733 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
CAY10733 primarily undergoes the Tsuji-Trost reaction, a type of substitution reaction mediated by palladium. This reaction is crucial for its function as a fluorescent probe for carbon monoxide detection .
Common Reagents and Conditions
Reagents: Palladium catalyst, carbon monoxide, and an organic solvent like DMF or dimethyl sulfoxide (DMSO).
Conditions: The reaction typically requires mild heating and an inert atmosphere to prevent oxidation of the palladium catalyst.
Major Products
The major product formed from the reaction of CAY10733 with palladium and carbon monoxide is 2,7-dichlorofluorescein, which exhibits fluorescence and can be used to detect carbon monoxide production .
Scientific Research Applications
CAY10733 is widely used in scientific research for its ability to detect carbon monoxide. Its applications include:
Mechanism of Action
CAY10733 functions by undergoing a palladium-mediated Tsuji-Trost reaction in the presence of carbon monoxide. This reaction releases 2,7-dichlorofluorescein, which exhibits fluorescence. The fluorescence intensity can be measured to detect and quantify carbon monoxide production. The molecular target of CAY10733 is carbon monoxide, and the pathway involves the palladium-catalyzed cleavage of the allyl group .
Comparison with Similar Compounds
Similar Compounds
2’,7’-dichlorofluorescein: A fluorescent dye used in various applications but does not specifically detect carbon monoxide.
Fluorescein: Another fluorescent dye with broad applications but lacks specificity for carbon monoxide detection.
Uniqueness
CAY10733 is unique due to its specific reactivity with carbon monoxide, facilitated by the palladium-mediated Tsuji-Trost reaction. This specificity makes it a valuable tool for detecting and studying carbon monoxide production in various research settings .
Properties
IUPAC Name |
2',7'-dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2O5/c1-3-9-30-23-13-21-17(11-19(23)27)26(16-8-6-5-7-15(16)25(29)33-26)18-12-20(28)24(31-10-4-2)14-22(18)32-21/h3-8,11-14H,1-2,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDPDHOQNTZXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OCC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.